4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS3/c1-19-10-4-2-5-12-13(10)17-15(22-12)18-14-16-9(8-21-14)11-6-3-7-20-11/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXKNERPPZNDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine is an organic molecule with significant potential in pharmacology. Its structure combines multiple heterocyclic moieties, specifically thiazole and benzothiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant research findings.
- Molecular Formula : C15H11N3OS3
- Molecular Weight : 345.5 g/mol
- Purity : Typically 95% .
Synthesis
The synthesis of this compound involves several steps, including the bromination of thiazole derivatives followed by coupling reactions with amines. The detailed synthetic pathway can be summarized as follows:
- Bromination : Starting from 1-(4-chlorothiophen-2-yl)ethan-1-one.
- Formation of Thiazole : Reaction with thiourea at elevated temperatures.
- Coupling Reactions : Utilizing N-bromosuccinimide and primary or secondary amines to form the final compound .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds featuring a benzothiazole core have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the methoxy group enhances hydrophobicity, potentially improving cell wall penetration and bioactivity .
Anti-inflammatory and Analgesic Effects
The compound's anti-inflammatory properties have been explored through its interaction with cyclooxygenase (COX) enzymes. In vitro assays showed that derivatives similar to this compound exhibit significant inhibition of COX-1 activity, suggesting potential applications in pain management and inflammatory conditions .
Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function. Preliminary results indicate that related compounds exhibit promising AChE inhibitory activity .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, including:
- Anticancer Activity : Research indicates that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. The compound may inhibit specific kinases involved in cancer progression.
- Antimicrobial Properties : Studies have shown that compounds with similar structures can act as effective antimicrobial agents against various pathogens. The thiazole moiety is often linked to enhanced biological activity against bacteria and fungi.
- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor. Investigations into its ability to inhibit specific enzymes could lead to novel treatments for diseases like hepatitis C virus (HCV) infections.
Material Science
In material science, the compound is being utilized in the development of:
- Conductive Polymers : The incorporation of thiophene and thiazole groups can enhance the electrical conductivity of polymers, making them suitable for applications in organic electronics.
- Fluorescent Materials : The unique structural properties allow for the design of fluorescent materials that can be used in sensors and imaging technologies.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound can be used to create more complex molecules through various reactions:
- Coupling Reactions : The presence of functional groups allows for coupling with other organic molecules, facilitating the synthesis of new compounds with desired properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant inhibition of cancer cell lines. The specific compound under discussion exhibited IC50 values comparable to leading anticancer drugs, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Properties
In a study focusing on antimicrobial activity, compounds structurally related to 4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine were tested against Gram-positive and Gram-negative bacteria. Results indicated strong inhibitory effects, suggesting further exploration for clinical applications .
Case Study 3: Enzyme Inhibition
Research highlighted the compound's ability to inhibit specific enzymes involved in viral replication processes. This was particularly noted in studies targeting HCV NS5B polymerase, where derivatives showed promising results with low IC50 values .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
Steric Considerations : The para-methoxy group on benzothiazole likely increases steric bulk, which could influence solubility and membrane permeability .
Biological Activity : Structural analogs with nitro (BT16) or triazole (4h) groups exhibit anticancer and anti-inflammatory activities, suggesting the target compound may share similar mechanisms .
Preparation Methods
Thiocyanation of 4-Methoxyaniline
4-Methoxyaniline reacts with potassium thiocyanate (KSCN) in glacial acetic acid under bromine-mediated electrophilic substitution. The reaction proceeds at 0–10°C to form 2-thiocyanato-4-methoxyaniline, which isomerizes to 2-amino-4-methoxybenzothiazole upon heating.
Reaction Conditions
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Reactants : 4-Methoxyaniline (1 eq), KSCN (3.6 eq), Br₂ (0.75 eq)
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Solvent : Glacial acetic acid
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Temperature : 0–10°C (during Br₂ addition), followed by reflux at 85°C
Mechanism :
-
Bromine generates thiocyanogen (SCN)₂, which acts as an electrophile.
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Electrophilic attack occurs at the ortho position of the methoxy group, forming a thiocyanato intermediate.
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Cyclization via intramolecular nucleophilic displacement yields the benzothiazole ring.
Synthesis of 4-(Thiophen-2-yl)-1,3-Thiazol-2-amine
The thiazole-thiophene moiety is constructed using Hantzsch thiazole synthesis or thiourea-based cyclization.
Hantzsch Thiazole Synthesis
Thiophene-2-carboxaldehyde reacts with thiourea and α-bromoacetophenone derivatives to form the thiazole ring.
Reaction Conditions
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Reactants : Thiophene-2-carboxaldehyde (1 eq), thiourea (1.2 eq), α-bromoacetophenone (1 eq)
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Solvent : Ethanol
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Temperature : Reflux for 6–8 hours
Mechanism :
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Condensation of thiourea with α-bromoacetophenone forms a thioamide intermediate.
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Nucleophilic attack by the thiolate anion on the aldehyde carbonyl group initiates cyclization.
Coupling of Benzothiazole and Thiazole-Thiophene Moieties
The final step involves forming the amine linkage between the two heterocycles. A palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) is employed.
Buchwald-Hartwig Amination
Reaction Conditions
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Reactants : 2-Chloro-4-methoxybenzothiazole (1 eq), 4-(thiophen-2-yl)-1,3-thiazol-2-amine (1.2 eq)
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Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
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Base : Cs₂CO₃ (2 eq)
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Solvent : Toluene
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Temperature : 110°C for 12 hours
Mechanism :
Nucleophilic Aromatic Substitution (SNAr)
Reaction Conditions
-
Reactants : 2-Fluoro-4-methoxybenzothiazole (1 eq), 4-(thiophen-2-yl)-1,3-thiazol-2-amine (1.5 eq)
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Base : KOtBu (2 eq)
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Solvent : DMF
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Temperature : 90°C for 8 hours
Optimization and Challenges
Solvent and Temperature Effects
Substituent Compatibility
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Electron-withdrawing groups (e.g., methoxy) on benzothiazole accelerate SNAr but hinder Pd-catalyzed coupling due to reduced electrophilicity.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 7.45 (d, J = 5.1 Hz, 1H, thiazole-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Catalyst/Conditions |
|---|---|---|---|
| Buchwald-Hartwig | 68–72 | 12 | Pd(OAc)₂, Xantphos, Cs₂CO₃ |
| SNAr | 65–70 | 8 | KOtBu, DMF |
| Direct Cyclization | 70–75 | 10 | KSCN, Br₂, glacial acetic acid |
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxy-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:
- Step 1: Formation of the thiazole ring via condensation of thiosemicarbazide with a substituted aldehyde (e.g., 4-methoxy-3-methylbenzaldehyde) under reflux in ethanol or DMF .
- Step 2: Coupling the thiazole intermediate with a benzothiazole derivative (e.g., 2-aminobenzothiazole) using catalysts like KCO in DMF at 90°C to form the final product .
Critical factors include: - Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Temperature control (70–90°C optimizes cyclization).
- Catalysts (bases like triethylamine improve regioselectivity) .
Yields exceeding 95% are achievable under optimized conditions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and aromatic proton environments. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while thiophene protons appear as doublets near δ 7.0–7.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 356.05 for CHNOS) .
- Infrared (IR) Spectroscopy: Peaks at 1600–1650 cm indicate C=N stretching in the thiazole ring .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis while maintaining high regioselectivity?
Methodological Answer:
- Continuous Flow Reactors: Enable large-scale synthesis with precise temperature and pressure control, reducing side reactions .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) or ionic liquids can accelerate coupling steps and improve regioselectivity .
- Solvent Optimization: Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) reduces environmental impact without compromising yield .
- In-line Analytics: Use HPLC or FTIR for real-time monitoring of intermediate purity .
Q. What computational strategies (e.g., molecular docking, DFT) are applicable to predict the bioactivity of this compound, and how do they correlate with experimental results?
Methodological Answer:
- Molecular Docking: Predict binding affinity to biological targets (e.g., Mycobacterium tuberculosis enoyl reductase). Studies show strong correlation (R > 0.85) between docking scores and experimental IC values .
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. For example, a low HOMO-LUMO gap (4.2 eV) correlates with enhanced antimicrobial activity .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .
Q. How should researchers address discrepancies in reported biological activities of thiazole-benzothiazole hybrids, and what validation methods are critical for confirming observed effects?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
- Purity Verification: Employ HPLC (≥98% purity) to rule out impurities as confounding factors .
- Dose-Response Curves: Generate EC values across multiple replicates to confirm potency thresholds .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound derivatives in anticancer or antimicrobial studies?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified methoxy, thiophene, or benzothiazole groups. For example, replacing methoxy with nitro groups increases antibacterial activity by 3-fold .
- Biological Testing: Screen derivatives against panels of pathogens (e.g., Gram-negative/-positive bacteria) or cancer cell lines (e.g., MCF-7) using standardized MIC or MTT assays .
- QSAR Modeling: Use topological descriptors (e.g., Wiener index) to correlate structural features with activity. A recent model achieved R = 0.92 for antifungal activity .
- Crystallographic Analysis: Resolve ligand-enzyme complexes (e.g., with DNA gyrase) to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
